N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide
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Overview
Description
N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an anilino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 2-methylaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.
Scientific Research Applications
N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide exerts its effects involves interactions with specific molecular targets. The hydroxy and imine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzylidene)-2-(2-methylphenyl)aminoacetohydrazide
- 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-8-14(16(21)9-12)10-19-20-17(22)11-18-15-6-4-3-5-13(15)2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYWATXKDPTRX-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N\NC(=O)CNC2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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